molecular formula C12H16N2O2 B070291 tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate CAS No. 176240-36-1

tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate

Cat. No. B070291
M. Wt: 220.27 g/mol
InChI Key: SQEPNRRWBXSKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and industry. This compound is also known as tBoc-protected guanidine or Boc-guanidine and is widely used as a building block for the synthesis of different molecules.

Scientific Research Applications

Tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate has a wide range of scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various biologically active molecules. For example, tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate has been used to synthesize guanidine-containing compounds that exhibit potent antiviral, antibacterial, and antitumor activities.
In addition to medicinal chemistry, tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate has also been used in the field of agriculture to synthesize guanidine-containing herbicides. These herbicides have shown promising results in controlling the growth of weeds and improving crop yields.

Mechanism Of Action

Tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate exerts its biological activity through its ability to bind to specific receptors or enzymes in the body. For example, guanidine-containing compounds synthesized from tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate have been shown to inhibit the activity of enzymes involved in viral replication, leading to their antiviral activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate depend on the specific molecule synthesized from it. However, some common effects include the inhibition of enzyme activity, the disruption of cellular processes, and the induction of cell death.

Advantages And Limitations For Lab Experiments

One of the main advantages of using tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations is that the synthesis method can be time-consuming and requires specialized equipment and expertise.

Future Directions

There are several future directions for the use of tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate in scientific research. One direction is the synthesis of novel guanidine-containing compounds with improved biological activity. Another direction is the development of new applications for tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate in areas such as materials science and nanotechnology. Finally, the use of tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate in combination with other compounds for synergistic effects is also an area of interest.

Synthesis Methods

Tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate can be synthesized by reacting tert-butyl carbamate with phenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. This synthesis method is relatively simple and yields high purity tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate.

properties

CAS RN

176240-36-1

Product Name

tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14,15)

InChI Key

SQEPNRRWBXSKJF-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(\C1=CC=CC=C1)/N

SMILES

CC(C)(C)OC(=O)N=C(C1=CC=CC=C1)N

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC=CC=C1)N

synonyms

Carbamic acid, (iminophenylmethyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.